molecular formula C9H11FN2S B11806529 1-(3-Fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine

1-(3-Fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine

Cat. No.: B11806529
M. Wt: 198.26 g/mol
InChI Key: LTJMKWRDELARJT-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine is a heterocyclic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both fluorine and sulfur atoms in its structure adds to its chemical reactivity and potential biological activity.

Chemical Reactions Analysis

1-(3-Fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding thiol or sulfide derivatives.

Scientific Research Applications

1-(3-Fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine has several scientific research applications:

    Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure and reactivity make it a useful tool in studying biological processes and interactions at the molecular level.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-Fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. The sulfur atom can participate in redox reactions, further influencing the compound’s biological activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of fluorine and sulfur atoms within a bicyclic framework, providing a versatile platform for various chemical and biological applications.

Properties

Molecular Formula

C9H11FN2S

Molecular Weight

198.26 g/mol

IUPAC Name

1-(3-fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine

InChI

InChI=1S/C9H11FN2S/c10-7-5-6-8(9(6)13-7)12-3-1-11-2-4-12/h5,8,11H,1-4H2

InChI Key

LTJMKWRDELARJT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2C3=C2SC(=C3)F

Origin of Product

United States

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